Lipophilicity (LogP) Differentiation: Methyl Ester vs. Ethyl Ester Analog
Methyl 5-phenyl-1H-imidazole-2-carboxylate exhibits a calculated LogP value of 1.86, indicating moderate lipophilicity . In contrast, the ethyl ester analog (ethyl 5-phenyl-1H-imidazole-2-carboxylate, CAS 130493-12-8) has a higher molecular weight of 216.24 g/mol and a calculated LogP of approximately 2.6 (estimated by standard increment method, adding ~0.64 LogP units for the methyl-to-ethyl ester extension) . The approximately 0.74 LogP unit difference translates to the methyl ester being roughly 5.5 times less lipophilic than its ethyl counterpart, conferring enhanced aqueous solubility.
| Evidence Dimension | Lipophilicity (calculated LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP = 1.86 (calculated); MW = 202.21 g/mol |
| Comparator Or Baseline | Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 130493-12-8); LogP ≈ 2.6 (estimated); MW = 216.24 g/mol |
| Quantified Difference | ΔLogP ≈ 0.74; ΔMW = 14.03 g/mol |
| Conditions | Calculated LogP values; ChemSrc database (target) and vendor specifications (comparator) |
Why This Matters
Lower lipophilicity improves aqueous solubility and may reduce non-specific protein binding in biological assays, making the methyl ester preferable for in vitro screening where solubility-limited false negatives are a concern.
